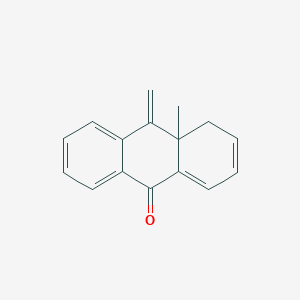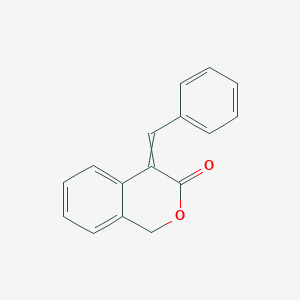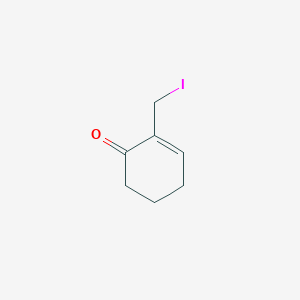
2-(2-Methylpropylidene)-2H-1,3-benzodithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.
Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (
AlCl3
), while base-catalyzed cyclization may use sodium hydroxide (NaOH
) or potassium hydroxide (KOH
).Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the benzodithiole ring can yield various derivatives.
Substitution: Substituents can be introduced at different positions on the benzodithiole ring.
- Oxidizing agents like hydrogen peroxide (
Oxidation: H2O2
) or m-chloroperbenzoic acid (m-CPBA
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.
Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.
Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.
Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.
Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.
Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.
Wirkmechanismus
The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .
Eigenschaften
CAS-Nummer |
112519-98-9 |
|---|---|
Molekularformel |
C11H12S2 |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-(2-methylpropylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
InChI-Schlüssel |
SWGXSGIVKDVKRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C1SC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)

![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

